1,2,4-Oxadiazole-3-acetic acid
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Overview
Description
1,2,4-Oxadiazole-3-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-acetic acid can be synthesized through various methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring . This reaction typically occurs in the presence of organic bases such as triethylamine or inorganic bases like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot synthesis methods, which combine amidoximes with carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO), are favored for their simplicity and high yields . These methods are advantageous for large-scale production due to their operational ease and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Oxadiazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and reduced heterocyclic compounds .
Scientific Research Applications
1,2,4-Oxadiazole-3-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes . For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact mechanism varies depending on the specific application and target .
Comparison with Similar Compounds
Properties
CAS No. |
1083216-30-1 |
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Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-5-2-9-6-3/h2H,1H2,(H,7,8) |
InChI Key |
WBDQZHONDVMBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)CC(=O)O |
Origin of Product |
United States |
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